4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)-2-(THIOPHENE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Overview
Description
4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)-2-(THIOPHENE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a useful research compound. Its molecular formula is C22H13FN2OS3 and its molecular weight is 436.6 g/mol. The purity is usually 95%.
The exact mass of the compound [3-amino-4-(4-fluorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](2-thienyl)methanone is 436.01740473 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic Properties and Quantum Chemistry Calculations
A study focused on the electronic absorption, excitation, and fluorescence properties of similar thieno[2,3-b]pyridine derivatives. It found that these compounds exhibit dual fluorescence in both polar and non-polar solvents, which is influenced by intramolecular hydrogen bonding and methyl/alkyl substitution. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp methods, provided insights into the molecular orbitals and the effect of substitutions on the compound's electronic structure (Al-Ansari, 2016).
Antitumor Activity
Research into thienopyridine derivatives, including compounds similar to the specified chemical, has shown potential as cytotoxic agents against tumorigenic cell lines. These studies highlight the importance of molecular structure and bioisosteric substructures in determining the biological activity of these compounds, which could lead to the development of new anticancer agents (Hayakawa et al., 2004).
Molecular Structure and Crystallography
Another area of research has involved the synthesis and crystal structure analysis of similar compounds. These studies not only provide detailed information about the molecular geometry and intermolecular interactions but also contribute to understanding the compounds' stability and reactivity. For instance, research on 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone has shown distinct inhibition on cancer cell proliferation, highlighting the antitumor potential of these molecules (Tang & Fu, 2018).
Physicochemical Properties and DFT Studies
Further research has been conducted on boric acid ester intermediates with benzene rings, demonstrating the use of DFT to understand the molecular electrostatic potential and physicochemical properties. Such studies are crucial for the design and synthesis of new compounds with desired chemical and biological properties (Huang et al., 2021).
Properties
IUPAC Name |
[3-amino-4-(4-fluorophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN2OS3/c23-13-7-5-12(6-8-13)14-11-15(16-3-1-9-27-16)25-22-18(14)19(24)21(29-22)20(26)17-4-2-10-28-17/h1-11H,24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHGSOWARPVRQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)F)C(=C(S3)C(=O)C5=CC=CS5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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